N-(3,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
N-(3,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound is characterized by the presence of a difluorophenyl group, an ethyl group, and a dibenzo-thiazine core structure.
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps:
Formation of the Thiazine Ring: The initial step involves the formation of the thiazine ring through a cyclization reaction.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Carboxamide Formation: The carboxamide group is typically introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiazine ring to form the dioxide.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions:
Scientific Research Applications
N-(3,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, thereby disrupting metabolic pathways.
DNA Intercalation: It can intercalate into DNA, leading to the inhibition of DNA replication and transcription.
Receptor Binding: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives:
N-(3,4-Difluorophenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide: This compound has a similar structure but with a methyl group instead of an ethyl group.
Thiazole Derivatives: These compounds have a thiazole ring instead of a thiazine ring and exhibit different biological activities.
Benzothiazine Derivatives: These compounds have a benzothiazine core and are known for their diverse pharmacological activities.
This compound is unique due to its specific substitution pattern and the presence of the dioxide functionality, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16F2N2O3S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-6-ethyl-5,5-dioxobenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C21H16F2N2O3S/c1-2-25-19-10-7-13(21(26)24-14-8-9-17(22)18(23)12-14)11-16(19)15-5-3-4-6-20(15)29(25,27)28/h3-12H,2H2,1H3,(H,24,26) |
InChI Key |
WNHUWGHEMAUGMO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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